2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE
Description
2-DEOXY-2-FLUORO-1,3,5-TRI-O-BENZOYL-alpha-D-ARABINOFURANOSE, also known as this compound, is a useful research compound. Its molecular formula is C26H21FO7 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Clinical Applications of Fluorinated Pyrimidines in Cancer Chemotherapy
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is a precursor in the synthesis of fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (5-FUDR), which are extensively used in cancer chemotherapy. These compounds have shown clinical utility in palliating patients with advanced cancer, especially tumors of the breast and gastrointestinal tract. The review by Heidelberger and Ansfield (1963) provides a comprehensive overview of the clinical applications, biochemical, and pharmacological studies of these drugs, highlighting their significance in cancer treatment Heidelberger & Ansfield, 1963.
Advances in PET Imaging Using Fluorinated Compounds
The development and use of fluorine-18 labeled compounds, like [18F]FLT (fluoro-3′-deoxy-3′-L-fluorothymidine), for positron emission tomography (PET) imaging in oncology have offered new opportunities for diagnosing and monitoring cancer treatment. These compounds, derived from fluorinated pyrimidines, allow for non-invasive staging and monitoring response to anticancer treatments. Been et al. (2004) and other studies have explored the potential and limitations of [18F]FLT-PET in clinical research, highlighting its role as a proliferation tracer despite its limitations compared to [18F]FDG Been et al., 2004.
Fluorine Chemistry in Personalized Medicine
Gmeiner's review (2020) discusses the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in cancer treatment. It elaborates on the synthesis methods, including incorporation of radioactive and stable isotopes, and the impact of fluorinated nucleic acids on nucleic acid structure, dynamics, and the inhibition of various enzymes by fluorinated compounds. This review underscores the evolving role of fluorinated pyrimidines in the era of personalized medicine, offering insights into their mechanism of action and potential for enhanced therapeutic applications Gmeiner, 2020.
Mechanistic Insights into Fluorine Substitution Effects
Ray et al. (2003) investigate the mechanistic consequences of 5-fluorine substitution on cytidine nucleotide analogs, focusing on their incorporation by HIV-1 reverse transcriptase and the biological activity implications. Their findings provide a deeper understanding of how fluorine substitution affects nucleotide incorporation and antiviral activity, highlighting the subtle yet significant impact of such modifications on therapeutic efficacy against HIV-1 Ray et al., 2003.
Properties
IUPAC Name |
[(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHVPNLVYCSAN-UXGLMHHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195315 | |
Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97614-43-2 | |
Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97614-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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